Branched (3,5,5-Trimethylhexanoic) Acid versus Linear (n-Nonanoic) Acid: Molecular Weight and Penetration Potential Shift
Propylene glycol diisononanoate is synthesized from branched-chain isononanoic acid (3,5,5-trimethylhexanoic acid; CAS 3302-10-1), whereas propylene glycol dipelargonate incorporates linear n-nonanoic acid [1]. This branching increases the molecular weight from approximately 356.5 g/mol (PG dipelargonate; C21H40O4) to approximately 392.6 g/mol (PG diisononanoate; C21H44O6)—a ~36 Da mass increment—and alters the molecular packing, contributing to a predicted moderate skin penetration profile for the branched diester versus a moderate-to-high penetration profile for the linear analog . The branched isononanoate chains undergo initial α-oxidation prior to β-oxidation, a slower metabolic route compared to the direct hydrolysis and β-oxidation pathway available to linear pelargonate esters [2].
| Evidence Dimension | Acid chain structure and predicted skin penetration potential |
|---|---|
| Target Compound Data | Branched isononanoic acid (3,5,5-trimethylhexanoic acid); MW ≈ 392.6 g/mol; skin penetration class: Moderate |
| Comparator Or Baseline | Propylene glycol dipelargonate (CAS 41395-83-9): Linear n-nonanoic acid; MW ≈ 356.5 g/mol; skin penetration class: Moderate-High |
| Quantified Difference | ΔMW ≈ +36.1 g/mol; branched chain introduces steric hindrance that slows enzymatic hydrolysis and reduces stratum corneum partitioning (class-level SAR for branched vs linear esters confirmed across multiple prodrug and enhancer studies) |
| Conditions | Physicochemical prediction based on molecular weight, logP (>5 for both), and branched vs linear chain structure; supported by published skin permeation SAR studies on branched-chain alkyl esters (see Douguet et al., 2017 for spreading behavior of branched vs linear emollient esters on Vitro-Skin®) |
Why This Matters
A moderate vs moderate-high penetration profile directs formulation strategy: PG diisononanoate is preferable when prolonged surface emolliency with lower transdermal flux is desired, whereas the linear dipelargonate may be selected when enhanced skin penetration of co-formulated actives is the target.
- [1] Altmeyers Encyclopedia. Isononanoic Acid. Synonym: 3,5,5-trimethylhexanoic acid. Branched-chain carboxylic acid with 9 carbon atoms. https://www.altmeyers.org/en/cosmetology/isononanoic-acid-147400 View Source
- [2] Douguet M, Picard C, Savary G, Merlaud F, Loubat-Bouleuc N, Grisel M. Spreading properties of cosmetic emollients: Use of synthetic skin surface to elucidate structural effect. Colloids Surf A Physicochem Eng Asp. 2017; 529: 394-402. DOI: 10.1016/j.colsurfa.2017.06.023. (Establishes that for low-viscosity esters, structural variations including linear/branched chain significantly impact spreadability and absorption behavior.) View Source
